molecular formula C15H10BrFN4S B3025693 Flubrotizolam CAS No. 57801-95-3

Flubrotizolam

Cat. No.: B3025693
CAS No.: 57801-95-3
M. Wt: 377.2 g/mol
InChI Key: VOZDBDBHBXLWCG-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine (IUPAC name), also known as flubrotizolam (trade name "fanax" or "JYI-73"), is a synthetic thieno-triazolo-diazepine derivative. Its molecular formula is C₁₅H₁₀BrFN₄S (monoisotopic mass: 375.979 g/mol) .

Properties

IUPAC Name

4-bromo-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZDBDBHBXLWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)Br)C(=NC2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206503
Record name Flubrotizolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57801-95-3
Record name Flubrotizolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057801953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flubrotizolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUBROTIZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWK85P59MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flubrotizolam involves several steps, starting with the preparation of the core thienotriazolodiazepine structure. The process typically includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would be optimized for efficiency, cost-effectiveness, and safety, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Cyclization and Ring Formation

The thienotriazolodiazepine core is constructed through sequential cyclization:

  • Thieno ring formation : Reaction of 2-amino-3-(o-chlorobenzoyl)thiophene with chloroacetyl chloride yields intermediates that cyclize under ammonia treatment .

  • Triazolo ring closure : A diazepine intermediate undergoes cyclization with triazole-forming agents (e.g., hydrazine derivatives) .

Key Conditions :

  • Solvents: Tetrahydrofuran, methanol, or dimethylformamide .

  • Catalysts: Hydrohalic acids (e.g., HCl) or para-toluenesulfonic acid .

Metabolic Reactions

This compound undergoes hepatic metabolism primarily via CYP3A4-mediated oxidation . Key metabolic pathways include:

Metabolic Pathway Observed Transformation Major Metabolites/Fragments
Oxidative ring contractionDiazepine ring contraction to form m/z 243.0511 (C₁₄H₁₀FNS⁺●) Loss of bromosulfanyl radical (m/z 266.0955) .
N₂ elimination1,6-hydrogen shift followed by ethylene loss (m/z 322.9639) Fragments at m/z 228.0277 (C₁₃H₇FNS⁺●) and m/z 108.9979 .

These pathways are critical for understanding its pharmacokinetics and detection in biological samples .

Fragmentation Under Analytical Conditions

In mass spectrometry, this compound exhibits characteristic fragmentation:

  • Primary cleavage : Loss of N₂ (m/z 348.9804, not observed) .

  • Secondary pathways :

    • Loss of hydrogen bromide (m/z 269.0536) .

    • Cleavage of the fluorophenyl ring (m/z 226.9267) .

Functional Group Transformations

Oxidation :

  • Reagents : Potassium permanganate or chromium trioxide.

  • Effect : Hydroxylation of the methyl group or diazepine ring .

Reduction :

  • Reagents : Sodium borohydride or lithium aluminum hydride.

  • Effect : Reduction of nitro groups (if present) to amines .

Stability and Degradation

This compound is stable under standard storage conditions but degrades under strong acidic or alkaline conditions. Hydrolysis of the triazolo ring is observed at elevated temperatures .

Tables of Reaction Conditions and Outcomes

Table 1: Key Synthetic Reactions

Step Reagents Solvent Temperature Product
BrominationBr₂, CHCl₃ChloroformRefluxBrominated thieno intermediate
CyclizationNH₃, HClMethanolRoom temperatureThienodiazepine core

Table 2: Metabolic Fragmentation Pathways

Fragment m/z Formula Proposed Pathway
243.0511C₁₄H₁₀FNS⁺●Diazepine ring contraction
266.0955C₁₅H₁₁FN₄⁺●Loss of bromosulfanyl radical

Scientific Research Applications

Flubrotizolam has several scientific research applications:

    Chemistry: It is used to study the structure-activity relationships of benzodiazepines and their derivatives.

    Biology: Researchers investigate its effects on the central nervous system, particularly its interaction with GABA-A receptors.

    Medicine: Although not approved for medical use, it serves as a reference compound in pharmacological studies.

    Industry: It is utilized in the development of new sedative and anxiolytic agents.

Mechanism of Action

Flubrotizolam exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is a chloride ion channel that, when activated by the neurotransmitter gamma-aminobutyric acid (GABA), inhibits neuronal activity. This compound enhances the binding of GABA to the GABA-A receptor, increasing the influx of chloride ions into neurons and resulting in hyperpolarization. This leads to a reduction in neuronal excitability, producing sedative and anxiolytic effects .

Comparison with Similar Compounds

Structural Features :

  • Core framework: A thieno[3,2-f]triazolo[4,3-a]diazepine scaffold with a bromine atom at position 2, a 2-fluorophenyl group at position 4, and a methyl group at position 9 .
  • Key differences from brotizolam : The phenyl ring at position 4 carries a fluorine substituent instead of chlorine .

Pharmacological Classification: Flubrotizolam is a designer benzodiazepine (DBZD), marketed as a "research chemical" or misbranded as counterfeit pharmaceuticals (e.g., fake Xanax®).

Structural and Pharmacological Comparisons

The following table summarizes key structural and functional differences between this compound and related compounds:

Compound Substituents Molecular Weight Pharmacological Profile Metabolism Safety/Abuse Potential
This compound 2-Bromo, 4-(2-fluorophenyl), 9-methyl 377.235 g/mol High-affinity benzodiazepine receptor agonist (presumed); hypnotic/sedative effects . Limited data; likely hepatic oxidation (CYP3A4) due to structural similarity . Unregulated; high abuse risk due to potency and unstudied long-term effects .
Brotizolam (Lendormin®) 2-Bromo, 4-(2-chlorophenyl), 9-methyl 393.69 g/mol Short-acting hypnotic; anticonvulsant, antiaggressive, and anti-conflict activity . Metabolized via hydroxylation (CYP3A4) to We 964 and We 1061; half-life: 4–6 hrs . Prescription-only; moderate abuse potential due to rapid onset and short duration .
Fluclotizolam 2-Chloro, 4-(2-fluorophenyl), 9-methyl 377.84 g/mol Not well-characterized; likely sedative-hypnotic with lower potency than brotizolam . Unknown; structural similarity suggests CYP3A4-mediated metabolism . Limited safety data; potential for misuse as an NPS .
Metizolam 4-(2-Chlorophenyl), 2-ethyl 352.85 g/mol Anxiolytic and muscle relaxant; longer duration than etizolam . Demethylation to active metabolites (e.g., desmethyletizolam) . Higher risk of accumulation due to prolonged half-life; unregulated .
Key Findings :

Halogen Substitution Effects: this compound’s fluorine at the phenyl ring (vs. Brotizolam’s chlorine substituent contributes to its higher molecular weight and slightly longer elimination half-life (4–6 hrs vs. This compound’s unconfirmed kinetics) .

Receptor Binding and Potency :

  • Brotizolam exhibits IC₅₀ = 1.0 nM for benzodiazepine receptors, surpassing diazepam (IC₅₀ = 10 nM) in affinity . This compound’s binding data are unavailable but hypothesized to be comparable or higher due to fluorine’s electronic effects .
  • Both compounds show rapid blood-brain barrier penetration, with effects manifesting within 15–30 minutes .

Metabolic Pathways :

  • Brotizolam undergoes hydroxylation (positions 6 and 9) to inactive metabolites, minimizing prolonged sedation .
  • This compound’s metabolism is unstudied, but fluorine’s resistance to oxidation may reduce first-pass metabolism, increasing bioavailability .

In contrast, this compound’s unregulated status raises concerns about adulteration and overdose risks . Brotizolam’s muscle relaxant effects occur only at supratherapeutic doses, whereas this compound’s potency may lower the threshold for motor impairment .

Biological Activity

2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, commonly known as Flubrotizolam , is a synthetic compound belonging to the thienotriazolodiazepine class. This compound is structurally related to benzodiazepines and is recognized for its potent sedative and anxiolytic effects . This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

  • Molecular Formula : C₁₅H₁₀BrFN₄S
  • Molecular Weight : 377.234 g/mol
  • CAS Number : 57801-95-3
PropertyValue
Molecular FormulaC₁₅H₁₀BrFN₄S
Molecular Weight377.234 g/mol
LogP3.325
PSA71.31 Ų

This compound acts primarily as a positive allosteric modulator of the GABA-A receptors in the central nervous system. By enhancing the effects of the neurotransmitter GABA (gamma-aminobutyric acid), it promotes sedation and anxiolysis . The biochemical pathways affected by this compound are predominantly linked to the GABAergic system , which plays a crucial role in regulating neuronal excitability throughout the nervous system.

Pharmacokinetics

This compound undergoes hepatic metabolism primarily through the CYP450 enzyme family , particularly by CYP3A4 . The compound exhibits a short duration of action, typically lasting between 5 to 8 hours in laboratory settings.

Biological Activity and Effects

Research indicates that this compound has significant effects on anxiety and sedation:

  • Sedative Effects : this compound has been shown to induce sedation effectively in various animal models.
  • Anxiolytic Properties : Studies highlight its potential use in reducing anxiety levels comparable to traditional benzodiazepines.

Case Studies

  • Animal Model Studies : In controlled studies involving rodents, this compound demonstrated a marked reduction in anxiety-like behaviors as measured by elevated plus maze tests and open field tests.
  • Human Subject Research : Although limited due to its status as a designer drug, anecdotal evidence from users suggests that this compound produces effects similar to those of established benzodiazepines, including relaxation and reduced anxiety.

Safety and Toxicology

While specific toxicity data for this compound is limited, compounds within the thienotriazolodiazepine class have been associated with risks such as dependence and withdrawal symptoms when used improperly. It is crucial for ongoing research to assess the long-term safety profile of this compound.

Q & A

Basic: What are the standard protocols for synthesizing 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized thieno-triazolo-diazepine precursors. Key steps include:

  • Halogenation : Introducing bromine at position 2 via electrophilic substitution under controlled temperature (0–5°C) using bromine sources like CuBr₂ ( ).
  • Substitution Reactions : Incorporating the 2-fluorophenyl group via Suzuki-Miyaura coupling with a fluorophenyl boronic ester, catalyzed by Pd(PPh₃)₄ in a THF/water mixture ( ).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity ( ).
    Critical Parameters : Reaction pH, temperature, and catalyst loading must be optimized to avoid byproducts like des-bromo analogs ( ).

Advanced: How can synthesis yield and purity be systematically optimized for this compound?

Methodological Answer:
Use Design of Experiments (DoE) to evaluate variables:

  • Factors : Catalyst concentration, reaction time, solvent polarity.
  • Responses : Yield (% by HPLC), purity (area under the curve).
    A central composite design with 3–5 center points identifies optimal conditions (e.g., 1.2 mol% Pd catalyst, 12-hour reaction time in DMF). Validate with flow chemistry setups for reproducibility ().
    Troubleshooting : Monitor for side reactions (e.g., demethylation at position 9) using LC-HRMS ( ).

Basic: What techniques are used for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl integration at δ 7.2–7.8 ppm) ( ).
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ at m/z 455.0321) ( ).
  • X-ray Crystallography : Resolve crystal packing (monoclinic system, space group Pc) and validate bond angles (e.g., β = 99.65°) ().

Advanced: How can researchers resolve contradictions in reported receptor binding affinities?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-flunitrazepam) in cortical neuron membranes to measure Ki values under standardized conditions (pH 7.4, 25°C) ( ).
  • Computational Docking : Model interactions with GABAₐ receptor α1-subunit using AutoDock Vina. Compare binding poses across studies to identify discrepancies in protonation states or tautomerism ( ).

Basic: What in vitro models are suitable for studying its metabolic pathways?

Methodological Answer:

  • Human Hepatocytes : Incubate compound (10 µM) for 24 hours, extract metabolites with acetonitrile, and analyze via LC-HRMS. Major Phase I metabolites include hydroxylation at the thieno ring ( ).
  • Microsomal Assays : Use CYP3A4/2C19 isoforms to identify enzyme-specific oxidation pathways ( ).

Advanced: How do interspecies differences impact metabolic stability studies?

Methodological Answer:

  • Comparative Metabolism : Parallel incubations in human, rat, and dog hepatocytes. Quantify half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method.
  • Species-Specific CYP Profiling : Rat models overexpress CYP2D6, leading to faster N-demethylation compared to humans ( ). Adjust dosing protocols for preclinical trials accordingly.

Basic: What analytical methods detect this compound in biological matrices?

Methodological Answer:

  • LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Limit of detection (LOD): 0.1 ng/mL ( ).
  • Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from plasma ( ).

Advanced: How can structure-activity relationships (SAR) guide analog development?

Methodological Answer:

  • Core Modifications : Replace the 2-fluorophenyl group with 2-chlorophenyl (see brotizolam analogs) to assess halogen effects on GABAₐ binding ( ).
  • Substituent Analysis : Methyl at position 9 enhances metabolic stability; bromine at position 2 increases lipophilicity (logP 3.2 vs. 2.8 for chloro analogs) ( ).

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solubility : Dissolve in DMSO (10 mM stock) and avoid freeze-thaw cycles >3× ( ).

Advanced: How can degradation pathways be elucidated under stress conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (60°C), acid (0.1 M HCl), and UV light (254 nm). Monitor degradation products via LC-HRMS.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life. Hydrolysis at the diazepine ring is the primary pathway (t₁/₂ = 14 days at 25°C) ( ).

Basic: How is receptor selectivity evaluated against related benzodiazepines?

Methodological Answer:

  • Radioligand Displacement : Screen against GABAₐ subtypes (α1–α6) using ³H-diazepam. This compound shows α1/α5 selectivity (IC₅₀ = 12 nM vs. 85 nM for α2) ( ).

Advanced: What strategies address discrepancies in neurotoxicity data across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from zebrafish LC₅₀ assays and rodent open-field tests. Adjust for variables like dosing regimen (acute vs. chronic) and strain-specific GABAₐ expression ( ).
  • Biomarker Validation : Measure glial fibrillary acidic protein (GFAP) in cerebrospinal fluid to quantify neuroinflammation ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.